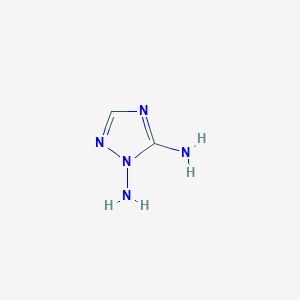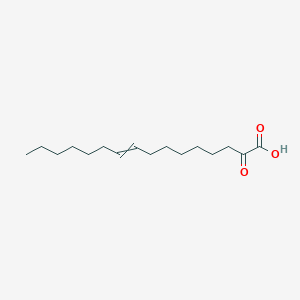
2-Oxohexadec-9-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxohexadec-9-enoic acid is a chemical compound with the molecular formula C16H28O3 It is characterized by the presence of a carboxylic acid group, a ketone group, and a double bond in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxohexadec-9-enoic acid can be achieved through several methods. One common approach involves the oxidation of hexadec-9-enoic acid. This process typically uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone group at the second carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be employed to facilitate the oxidation reactions. Additionally, the use of continuous flow reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxohexadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 2-hydroxyhexadec-9-enoic acid.
Substitution: The double bond in the compound allows for addition reactions, such as halogenation or hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Dicarboxylic acids.
Reduction: 2-Hydroxyhexadec-9-enoic acid.
Substitution: Halogenated derivatives or saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-Oxohexadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Oxohexadec-9-enoic acid involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can influence metabolic pathways and cellular processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Hexadec-9-enoic acid: Lacks the ketone group but shares the double bond and carboxylic acid group.
2-Hydroxyhexadec-9-enoic acid: Contains a hydroxyl group instead of a ketone group.
9-Oxo-2E-decenoic acid: A shorter chain analog with similar functional groups.
Uniqueness: 2-Oxohexadec-9-enoic acid is unique due to the presence of both a ketone and a double bond in a long-chain fatty acid
Eigenschaften
CAS-Nummer |
116550-23-3 |
|---|---|
Molekularformel |
C16H28O3 |
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
2-oxohexadec-9-enoic acid |
InChI |
InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h7-8H,2-6,9-14H2,1H3,(H,18,19) |
InChI-Schlüssel |
QBABVXHFZFNSHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCCCCCCC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)

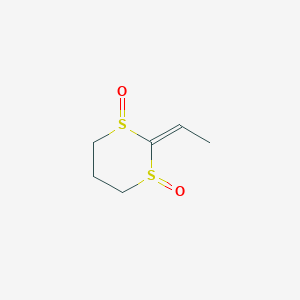
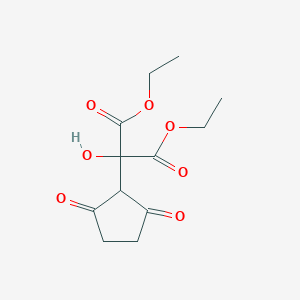
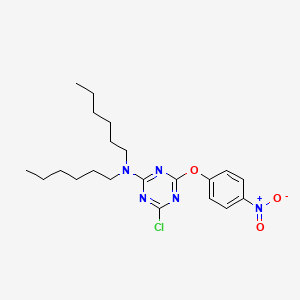
![2,3,20,23,27-Pentahydroxy-6-methoxy-4-methyl-18,25-dioxo-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),5,8,10,12,16,19,21,23,26-decaene-5-carboxylic acid](/img/structure/B14294052.png)
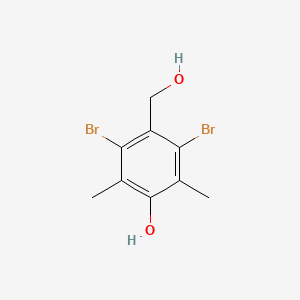
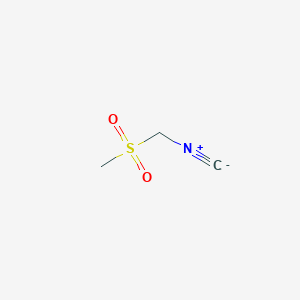
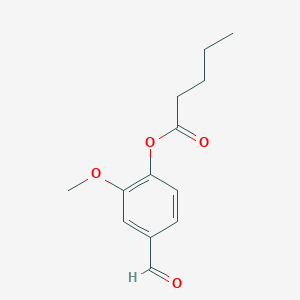

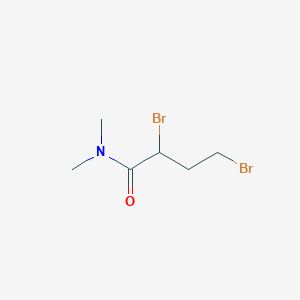
![3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14294083.png)
